molecular formula C15H18N8O2 B6232415 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 2580201-61-0

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Numéro de catalogue: B6232415
Numéro CAS: 2580201-61-0
Poids moléculaire: 342.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an orally active, non-ATP-competitive cyclin kinase-directed inhibitor . It is also known as PD-0332991, Ibrance .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been used in the design and synthesis of anti-tubercular agents . The discovery of extensive intestinal metabolism and major metabolites helped refine the design strategy .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one dihydrochloride .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been identified as a promising therapeutic target for hematologic-oncology indications, including multiple myeloma and certain leukemia .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 484 . It is soluble in DMSO but insoluble in water .

Mécanisme D'action

This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It has been approved for the treatment of locally advanced or metastatic breast cancer .

Safety and Hazards

The compound is associated with certain safety hazards. It has been labeled with the GHS07 signal word “Warning” and has hazard statements H302-H315-H319-H335 .

Orientations Futures

The compound has shown potential for further development. It has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Future studies are needed to address exposure–efficacy relationships to further improve dosing .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of 5-(piperazin-1-yl)-2-nitropyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a reducing agent to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)-2-nitropyridine", "1-methyl-3,7-dihydro-1H-purine-2,6-dione", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 5-(piperazin-1-yl)-2-nitropyridine with a reducing agent to form 5-(piperazin-1-yl)-2-aminopyridine", "Step 2: Reaction of 5-(piperazin-1-yl)-2-aminopyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a suitable solvent and a base to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione", "Step 3: Cyclization of the intermediate with a suitable cyclizing agent to form the final product '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione'" ] }

Numéro CAS

2580201-61-0

Formule moléculaire

C15H18N8O2

Poids moléculaire

342.4

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.